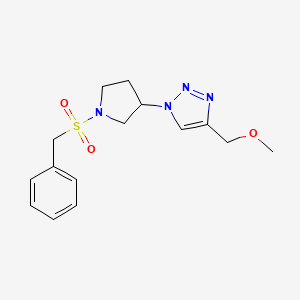

1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole

Description

The compound 1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole features a 1,2,3-triazole core substituted at position 1 with a pyrrolidine ring bearing a benzylsulfonyl group and at position 4 with a methoxymethyl group. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective triazole formation .

Properties

IUPAC Name |

1-(1-benzylsulfonylpyrrolidin-3-yl)-4-(methoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-22-11-14-9-19(17-16-14)15-7-8-18(10-15)23(20,21)12-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFJQXFOMDELOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The benzylsulfonyl group enhances its pharmacological profile by improving solubility and bioavailability. The methoxymethyl substitution is also significant for modulating activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example, a study demonstrated that similar triazole compounds showed potent inhibition against various cancer cell lines, including HCT116 and MDA-MB-231, with IC50 values ranging from 0.02 to 5.19 µM depending on the specific derivative tested .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| Compound 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB and induces ROS production |

| Target Compound | HCT116 | 5.19 | Induces ferroptosis and apoptosis |

The anticancer mechanisms attributed to triazole compounds often involve:

- Induction of Apoptosis : Compounds induce programmed cell death through mitochondrial pathways, increasing reactive oxygen species (ROS) levels that lead to mitochondrial membrane potential decline .

- Inhibition of Cell Migration : Triazole derivatives have been shown to decrease the expression of proteins associated with epithelial-mesenchymal transition (EMT), thereby inhibiting cancer cell migration .

- Targeting Key Signaling Pathways : Some derivatives act as inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in cell survival and proliferation .

Case Studies

In a notable study involving the synthesis of triazole-containing hybrids, researchers evaluated their effects on various cancer cell lines. The findings revealed that these compounds not only exhibited cytotoxicity but also selective toxicity towards cancer cells over normal cells . Another study highlighted the efficacy of a specific triazole derivative in inducing apoptosis in multidrug-resistant cancer cells through modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure of the triazole ring and its substituents significantly influence biological activity. Modifications at various positions on the triazole or the attached benzylsulfonyl group can enhance potency or selectivity towards specific cancer types. For instance, variations in the methoxymethyl group have been linked to improved solubility and cellular uptake .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing features:

Electronic and Steric Effects

- Benzylsulfonyl vs. Steric bulk from the sulfonyl group may also influence binding interactions in biological systems.

- Methoxymethyl vs. Aromatic Substituents :

The methoxymethyl group at position 4 introduces hydrophilicity, contrasting with aromatic substituents in compounds like 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-triazole (), which prioritize π-π stacking interactions.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Preparation Methods

Sulfonylation of Pyrrolidin-3-amine

Pyrrolidin-3-amine undergoes sulfonylation with benzylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base. This step introduces the benzylsulfonyl group at the pyrrolidine nitrogen, yielding 1-(benzylsulfonyl)pyrrolidin-3-amine.

Reaction Conditions :

Azide Formation via Tosylation and Displacement

The amine is converted to an azide through a two-step process:

- Tosylation : Treatment with tosyl chloride (TsCl) in DCM forms the tosylate intermediate.

- Azide Substitution : Reaction with sodium azide (NaN$$_3$$) in dimethylformamide (DMF) at 70°C replaces the tosyl group with an azide.

Key Data :

Preparation of Methoxymethyl-Substituted Alkyne

Propargyl alcohol is functionalized with a methoxymethyl group via Williamson ether synthesis. Methoxymethyl chloride reacts with propargyl alcohol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, yielding propargyl methoxymethyl ether.

Optimized Parameters :

- Base: NaH (1.2 equiv)

- Solvent: THF

- Temperature: 0°C to room temperature

- Yield: 85–90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne undergo CuAAC to form the 1,2,3-triazole core. Copper(I) iodide (CuI) in acetonitrile (MeCN) with Et$$_3$$N as a base facilitates regioselective 1,4-disubstitution.

Procedure :

- Reaction Setup : Combine 1-(benzylsulfonyl)pyrrolidin-3-yl azide (1.0 equiv), propargyl methoxymethyl ether (1.2 equiv), CuI (2.0 equiv), and Et$$_3$$N (3.0 equiv) in MeCN.

- Stirring : React at room temperature for 3 hours.

- Workup : Extract with ethyl acetate, wash with ammonium chloride (NH$$4$$Cl) and brine, dry over Na$$2$$SO$$_4$$, and purify via silica gel chromatography.

Performance Metrics :

Alternative Synthetic Routes and Comparative Analysis

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC favors 1,4-regioselectivity, ruthenium catalysts (e.g., Cp*RuCl) enable 1,5-disubstituted triazoles. However, this method is less suitable for the target molecule due to its 1,4-substitution requirement.

Three-Component Reactions

Pengli Bao’s method employs alkynes, trimethylsilyl azide (TMSN$$_3$$), and ethers under copper catalysis to form 1,4-disubstituted triazoles. Adapting this for the target compound would require pre-functionalized ethers, complicating the synthesis.

Challenges and Optimization Strategies

Azide Stability

Benzylsulfonyl groups enhance azide stability by withdrawing electron density, reducing decomposition risks.

Solvent Selection

Polar aprotic solvents (e.g., MeCN, DMF) improve reaction rates by stabilizing copper intermediates.

Catalyst Loading

Excess CuI (2.0 equiv) ensures complete conversion but may necessitate rigorous purification to remove copper residues.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 388.0661 (M$$^+$$) validates the molecular formula C$${16}$$H$${20}$$N$$4$$O$$3$$S.

Industrial-Scale Considerations

Green Chemistry Approaches

Ultrasound-assisted CuAAC reduces reaction times from hours to minutes, enhancing throughput. For example, Mady et al. achieved 76% yield in 30 minutes using ultrasound.

Cost Efficiency

Replacing CuI with CuSO$$_4$$/sodium ascorbate maintains regioselectivity while lowering catalyst costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.